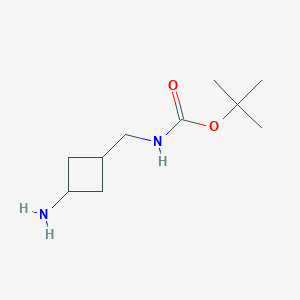

cis-3-(Boc-aminomethyl)cyclobutylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3-aminocyclobutyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(11)5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVBOBKSGLYQRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001145774 | |

| Record name | Carbamic acid, N-[(cis-3-aminocyclobutyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001145774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-81-0, 1334499-53-4 | |

| Record name | Carbamic acid, N-[(cis-3-aminocyclobutyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001145774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(3-aminocyclobutyl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereospecific Synthesis of 1,3-Disubstituted Cyclobutane Amines

Abstract

The 1,3-disubstituted cyclobutane motif is a privileged scaffold in modern medicinal chemistry, prized for its ability to confer conformational rigidity and improved metabolic stability, and to serve as a three-dimensional bioisostere for aromatic and other cyclic systems.[1][2] The stereospecific introduction of amine functionalities at the 1 and 3 positions presents a formidable synthetic challenge, yet unlocks access to a rich chemical space for the development of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for the stereospecific synthesis of 1,3-disubstituted cyclobutane amines. We will delve into the mechanistic underpinnings of key synthetic transformations, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices, empowering you to navigate the complexities of small-ring synthesis with confidence.

The Strategic Importance of 1,3-Disubstituted Cyclobutane Amines in Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain of approximately 26 kcal/mol, is now a sought-after structural unit in drug design.[2] Its puckered conformation allows for the precise spatial orientation of substituents, a critical factor for optimizing ligand-receptor interactions.[1] Specifically, the 1,3-disubstitution pattern offers a pseudo-linear arrangement of functional groups, mimicking the geometry of para-substituted phenyl rings while introducing a desirable three-dimensional character that can enhance binding affinity and selectivity.[1] The incorporation of amine functionalities at these positions provides crucial hydrogen bonding capabilities and opportunities for salt formation, which are paramount for modulating pharmacokinetic and pharmacodynamic properties.

Core Synthetic Strategies: A Mechanistic and Practical Overview

The stereocontrolled synthesis of 1,3-disubstituted cyclobutane amines can be broadly categorized into two main approaches: (A) construction of the cyclobutane core with subsequent introduction of the amine functionality , and (B) direct formation of the cyclobutane ring from nitrogen-containing precursors . The choice of strategy is often dictated by the desired stereochemistry (cis vs. trans), the nature of the other substituent, and the scalability of the synthetic route.

Strategy A: Cyclobutane Ring Formation Followed by Amination

This is a versatile and widely employed approach that leverages well-established methods for cyclobutane synthesis, followed by stereospecific installation of the amine group(s).

The [2+2] cycloaddition, a reaction that forms a four-membered ring from two two-atom components, is arguably the most powerful tool for constructing the cyclobutane skeleton.[3][4] These reactions can be initiated by light (photochemical), heat (thermal), or transition metal catalysis, with each modality offering distinct advantages in terms of substrate scope and stereochemical control.

-

Photochemical [2+2] Cycloaddition: This method involves the photoexcitation of an alkene to an excited state, which then reacts with a ground-state alkene to form the cyclobutane ring.[4][5] The stereochemical outcome is often governed by the Woodward-Hoffmann rules, which predict a suprafacial-suprafacial approach for the photo-excited reaction.[6] However, the diastereoselectivity (cis/trans) can be influenced by steric and electronic factors of the substituents.[7]

-

Causality Behind Experimental Choices: Photochemical cycloadditions are particularly useful for the synthesis of highly substituted or strained cyclobutanes that may be inaccessible via thermal methods. The choice of a photosensitizer, such as thioxanthone, can be crucial for reactions involving substrates that do not efficiently absorb UV light, by facilitating energy transfer to the alkene.[8]

-

Workflow for a Typical Photochemical [2+2] Cycloaddition

Caption: General workflow for a photochemical [2+2] cycloaddition experiment.

-

Thermal [2+2] Cycloaddition: While thermally allowed [2+2] cycloadditions of two simple alkenes are generally forbidden by the Woodward-Hoffmann rules, they can be achieved with activated alkenes such as ketenes.[2] These reactions often proceed through a concerted, antarafacial-suprafacial transition state.

-

Catalytic [2+2] Cycloaddition: The use of transition metal catalysts, often in conjunction with chiral ligands, has revolutionized the field, enabling highly enantioselective and diastereoselective [2+2] cycloadditions under mild conditions.[4] Lewis acid catalysts can also be employed to promote these reactions, often influencing the stereochemical outcome.[5]

Once the 1,3-disubstituted cyclobutane core is established, the amine functionality can be introduced through a variety of stereospecific transformations.

-

Reductive Amination of 1,3-Cyclobutanediones: This is a highly effective method for the synthesis of cis- and trans-1,3-diaminocyclobutanes. The stereochemical outcome is largely dependent on the choice of reducing agent and reaction conditions. For example, catalytic hydrogenation over a heterogeneous catalyst often favors the formation of the cis-isomer, while the use of bulky hydride reagents can lead to the trans-isomer.

Table 1: Diastereoselective Reduction of a Cyclopentane-1,3-dione (Illustrative Example)

Entry Reducing Agent Catalyst Solvent Temperature (°C) Diastereomeric Ratio (cis:trans) Yield (%) 1 H₂ (50 bar) 5% Ru/C Isopropanol 160 95:5 85 2 H₂ (80 bar) 5% Ru/C Isopropanol 100 90:10 92 | 3 | NaBH₄ | - | Methanol | 0 | 30:70 | 88 |

Data synthesized from multiple sources for illustrative purposes, demonstrating the influence of reaction conditions on stereoselectivity.[9]

-

Curtius and Hofmann Rearrangements: These classical named reactions provide reliable methods for the conversion of carboxylic acids or primary amides, respectively, into primary amines with the loss of one carbon atom.[10][11] The Curtius rearrangement, which proceeds through an acyl azide and an isocyanate intermediate, is particularly advantageous due to its mild reaction conditions and tolerance of a wide range of functional groups.[12][13][14] The rearrangement step is known to proceed with retention of configuration at the migrating carbon, making it a powerful tool for stereospecific synthesis.[15]

Mechanism of the Curtius Rearrangement

Caption: Key steps in the Curtius rearrangement for amine synthesis.

Strategy B: Direct Cycloaddition with Nitrogen-Containing Precursors

This approach offers a more convergent route to cyclobutane amines by incorporating the nitrogen atom into one of the cycloaddition partners.

-

[2+2] Cycloaddition of Enamines or Imines: Enamines and imines can participate in [2+2] cycloadditions with electron-deficient alkenes or ketenes to afford cyclobutane amine derivatives directly. The stereoselectivity of these reactions is often influenced by the nature of the substituents on both reaction partners.

-

Iron-Catalyzed [2+2] Cycloaddition of Allyl Amines: Recent advances have demonstrated the use of iron catalysts to promote the intermolecular [2+2] cycloaddition of allyl amines, providing a direct route to functionalized cyclobutane amines.[16]

Experimental Protocols

The following protocols are provided as illustrative examples and should be adapted and optimized for specific substrates and scales.

General Protocol for Photochemical [2+2] Cycloaddition of an Alkene with a Maleimide[8]

-

In a quartz reaction vessel, dissolve the alkene (2.0 equiv.) and the N-substituted maleimide (1.0 equiv.) in an appropriate solvent (e.g., CH₂Cl₂).

-

If necessary, add a photosensitizer (e.g., thioxanthone, 10-20 mol%).

-

Seal the vessel and deoxygenate the solution by bubbling with argon or nitrogen for 20-30 minutes.

-

Irradiate the stirred reaction mixture with a suitable UV lamp (e.g., 370 nm for N-alkyl maleimides or 440 nm for N-aryl maleimides with a sensitizer) at a controlled temperature (e.g., room temperature).[8]

-

Monitor the reaction progress by TLC or ¹H NMR.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutane adduct.

General Protocol for Curtius Rearrangement of a Cyclobutane Carboxylic Acid[12][13]

-

To a solution of the cyclobutane carboxylic acid (1.0 equiv.) in an inert solvent (e.g., toluene), add diphenylphosphoryl azide (DPPA, 1.1 equiv.) and a base (e.g., triethylamine, 1.2 equiv.).

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the formation of the isocyanate intermediate by IR spectroscopy (strong absorption around 2250-2275 cm⁻¹).

-

After the complete formation of the isocyanate, add a nucleophile to trap it. For the synthesis of the primary amine, carefully add water and continue heating to effect hydrolysis and decarboxylation. Alternatively, add an alcohol (e.g., tert-butanol) to form a Boc-protected amine.[17]

-

After the reaction is complete, cool the mixture to room temperature and perform an appropriate aqueous work-up.

-

Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or column chromatography.

Stereochemical Characterization

The unambiguous determination of the stereochemistry of 1,3-disubstituted cyclobutane amines is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) are indispensable tools for this purpose.

-

NMR Spectroscopy: The relative stereochemistry (cis or trans) of 1,3-disubstituted cyclobutanes can often be determined by analyzing the coupling constants (J-values) between the cyclobutane ring protons in the ¹H NMR spectrum.[18] In general, the vicinal coupling constants between cis protons are different from those between trans protons.[16] Nuclear Overhauser Effect (NOE) experiments can also provide valuable information about the spatial proximity of substituents, aiding in the stereochemical assignment.

-

Chiral HPLC: For chiral 1,3-disubstituted cyclobutane amines, chiral HPLC is the method of choice for determining the enantiomeric excess (ee).[19][20] The choice of the chiral stationary phase (CSP) is critical, with polysaccharide-based and cyclofructan-based CSPs being particularly effective for the separation of chiral amines.

Conclusion and Future Outlook

The stereospecific synthesis of 1,3-disubstituted cyclobutane amines is a dynamic and evolving field of research. While established methods such as [2+2] cycloadditions and functional group transformations remain central to the synthetic chemist's toolbox, the development of novel catalytic systems and more convergent synthetic strategies continues to push the boundaries of what is possible. The insights and protocols provided in this guide are intended to serve as a solid foundation for researchers embarking on the synthesis of these valuable building blocks, ultimately contributing to the discovery of the next generation of therapeutics. The increasing demand for three-dimensional scaffolds in drug discovery will undoubtedly fuel further innovation in the stereoselective synthesis of cyclobutane derivatives, with a particular emphasis on scalability, sustainability, and the development of even more efficient and selective catalytic methods.

References

-

General Procedure for the Photochemical [2 + 2] Cycloaddition of Alkenes with N-Alkyl Maleimides. (n.d.). In Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. National Institutes of Health. [Link]

-

Bach, T. (2020). [2+2] Photochemical Cycloaddition in Organic Synthesis. European Journal of Organic Chemistry, 2020(9), 1310-1326. [Link]

-

Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie International Edition, 54(41), 11918-11928. [Link]

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(10), e202200020. [Link]

-

Freitag, L., Zeh, J., Ziegenhagen, L. A., Becker, F. J., & Roșca, D. A. (2022). Synthesis of Cyclobutane-Containing Tricyclic β-Lactams Based on a Saturated Scaffold Enabled by Iron-catalysed [2+2]-Cycloaddition. Chemistry – A European Journal, 28(51), e202201476. [Link]

-

Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107-4110. [Link]

-

Kumar, P., & Bodas, M. S. (2000). A mild and efficient one-pot synthesis of N-Boc protected amines from carboxylic acids. Tetrahedron Letters, 41(4), 623-625. [Link]

-

Photochemical (2+2) Cycloaddition Reaction. (n.d.). AK Lectures. [Link]

-

Comparison between [2+2] and [4+2] Cycloadditions. (n.d.). ResearchGate. [Link]

-

Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal-Carbenoid-Induced C-H Insertion. Chemical Reviews, 103(8), 2861-2904. [Link]

-

Drug candidates bearing 1,3-disubstituted cyclobutane moieties. (n.d.). ResearchGate. [Link]

-

Diastereodivergent Synthesis of Chiral vic-Disubstituted-Cyclobutane Scaffolds: 1,3-Amino Alcohol and 1,3-Diamine Derivatives – Preliminary Use in Organocatalysis. (2022). ResearchGate. [Link]

-

Fleming, I., & Williams, D. H. (1967). Nuclear magnetic resonance spectroscopy. Part VI. The analysis of the nuclear magnetic resonance spectra of cyclobutane and some deuterated cyclobutanes. Tetrahedron, 23(6), 2747-2765. [Link]

-

[2+2] photochemical cycloadditions of alkenes; [PC]=photocatalyst. (n.d.). ResearchGate. [Link]

-

Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. (2012). The Journal of Organic Chemistry, 77(17), 7493-7501. [Link]

-

Comparison between [2+2] and [4+2] Cycloadditions. (n.d.). ResearchGate. [Link]

-

Ch16.24 - [2+2] Cycloaddition, Thermal vs Photochemical Reaction. (2023, January 12). YouTube. [Link]

-

Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Letters, 18(15), 3854-3857. [Link]

-

Cyclobutane Synthesis. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (2000, November 1). LCGC International. [Link]

-

Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (2022). Catalysts, 12(11), 1339. [Link]

-

Synthetic Utility of Aza Heterocyclics: A Short Review. (2014). International Journal of Pharmaceutical Science Invention, 3(7), 19-27. [Link]

-

Synthesis of Cis-Diammine (1,1-cyclobutane dicarboxylate) Platinum(II). (2015). ResearchGate. [Link]

-

The Hofmann and Curtius Rearrangements. (2017, September 19). Master Organic Chemistry. [Link]

-

Al-Harrasi, A., Hussain, J., & ur Rahman, A. (2019). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Chemistry, 23(1), 3-20. [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

-

Curtius Rearrangement. (n.d.). Organic Chemistry Portal. [Link]

-

A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles. (2020). Revista Virtual de Química, 12(4), 1033-1065. [Link]

-

Curtius Rearrangement. (n.d.). Chemistry Steps. [Link]

-

Curtius Rearrangement - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

-

Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. (2023). Molecules, 28(7), 3163. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji, 65(3), 195-202. [Link]

-

Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. (2015). Baran Laboratory, The Scripps Research Institute. [Link]

-

29 Cyclobutane Synthesis. (n.d.). Scribd. [Link]

-

Tabaczynski, W. A., Lemaire, D. G., Ruzsicska, B. P., & Alderfer, J. L. (1999). An NMR and conformational investigation of the trans-syn cyclobutane photodimers of dUpdT. Biopolymers, 50(2), 185-191. [Link]

-

NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. (1963). Defense Technical Information Center. [Link]

-

1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (1966). Journal of Chemical Education, 43(1), 36. [Link]

-

Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. (2020). Chemical Communications, 56(68), 9831-9834. [Link]

-

Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. (2021). ACS Omega, 6(5), 3737-3749. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. organicreactions.org [organicreactions.org]

- 3. Synthetic Approaches to Small- and Medium-Size Aza-Heterocycles in Aqueous Media [ouci.dntb.gov.ua]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 11. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 13. Curtius Rearrangement [organic-chemistry.org]

- 14. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. ias.ac.in [ias.ac.in]

- 19. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 20. benchchem.com [benchchem.com]

synthesis of cis-cyclobutane diamine building blocks

An In-Depth Technical Guide to the Synthesis of cis-Cyclobutane Diamine Building Blocks

Authored by: Gemini, Senior Application Scientist

Abstract

The cyclobutane motif, a strained four-membered carbocycle, has emerged from being a synthetic curiosity to a cornerstone in modern medicinal chemistry.[1][2] Its rigid, puckered conformation offers a unique tool for chemists to enforce specific spatial arrangements of pharmacophoric groups, enhance metabolic stability, and explore novel chemical space beyond traditional flat, aromatic systems.[1][3] Among the diverse array of cyclobutane derivatives, the cis-1,3-diamine scaffold is of particular importance. It serves as a sterically constrained, three-dimensional building block that can replace more flexible diamine units, locking a molecule into a bioactive conformation and improving properties like potency and selectivity.[4][5][6] However, the construction of these stereochemically defined structures is non-trivial due to the inherent ring strain and the need for precise control over substituent orientation.[7][8] This guide provides a comprehensive overview of robust and scalable synthetic strategies for accessing cis-cyclobutane diamine building blocks, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key synthetic transformations, provide field-proven experimental protocols, and illustrate the strategic value of this unique scaffold in contemporary drug discovery.

The Strategic Value of the cis-Cyclobutane Core in Medicinal Chemistry

The utility of the cyclobutane ring stems from its distinct structural and electronic properties compared to more common acyclic or larger cyclic systems.

-

Conformational Rigidity : Unlike flexible alkanes or larger rings like cyclohexane, the cyclobutane ring exists in a puckered conformation that significantly restricts the rotational freedom of its substituents. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.

-

Three-Dimensionality (sp³-Richness) : The drive to move away from flat, sp²-heavy molecules, which often suffer from poor solubility and metabolic liabilities, has made sp³-rich scaffolds like cyclobutanes highly attractive.[2] They allow for the precise projection of functional groups into three-dimensional space, enabling optimal interactions within complex protein binding pockets.

-

Bioisosteric Replacement : The cyclobutane unit can serve as a bioisostere for other chemical groups. For instance, it can replace a gem-dimethyl group to explore specific hydrophobic pockets or substitute an alkene to prevent cis/trans isomerization and improve metabolic stability.[1][3]

The cis-1,3-diamine substitution pattern is particularly powerful. It presents two amino groups on the same face of the ring in a defined spatial relationship, making it an ideal scaffold for constructing ligands for targets that require a specific vectoral presentation of hydrogen bond donors or points of attachment.

Core Synthetic Strategies for Stereocontrolled Cyclobutane Construction

The primary challenge in synthesizing cis-1,3-diaminocyclobutane is the stereocontrolled formation of the four-membered ring itself. Several key strategies have proven effective, often starting from commercially available precursors and building complexity in a controlled manner.

Strategy A: Malonate Alkylation for a Versatile Dicarboxylate Intermediate

A classical and robust method for constructing the cyclobutane core involves the double alkylation of diethyl malonate. This approach generates a cyclobutane-1,1-dicarboxylate, a key intermediate that can be further elaborated to the desired diamine. This method is particularly suitable for multigram scale-up.[4][5][6]

The core logic is a two-step nucleophilic substitution. Diethyl malonate is first deprotonated to form a soft enolate, which is then alkylated with a bifunctional electrophile like 1-bromo-3-chloropropane. A second, intramolecular alkylation, driven by a strong base, closes the four-membered ring.

Caption: Workflow for cyclobutane synthesis via malonate alkylation.

The resulting dicarboxylic acid is a crucial branching point. The two acid functionalities can be converted into amines via a Curtius rearrangement . This reaction proceeds through an acyl azide and an isocyanate intermediate, which is then hydrolyzed to yield the primary amine. While this route produces a mixture of cis and trans isomers, they are often separable by chromatography or crystallization.

Strategy B: Diastereoselective Reduction from a Ketone Precursor

An alternative and highly effective strategy begins with a commercially available ketone, such as 3-oxocyclobutanecarboxylic acid. This approach offers a more direct path to 1,3-disubstituted systems and allows for powerful stereocontrol during reduction steps.

A key example is the synthesis of a cis-1,3-disubstituted cyclobutane scaffold developed for the ROR-γt inverse agonist TAK-828F.[9] This synthesis hinges on the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative.

Caption: Stereocontrolled synthesis via reduction of an exocyclic alkene.

The Knoevenagel condensation between the starting ketone and Meldrum's acid forms a highly activated exocyclic double bond.[9] Subsequent reduction with a hydride reagent like sodium borohydride (NaBH₄) proceeds with high diastereoselectivity, with the hydride preferentially attacking from the less sterically hindered face to yield the desired cis product.[9] This method provides excellent control over the relative stereochemistry of the 1,3-substituents.

Strategy C: [2+2] Photocycloaddition

The [2+2] photocycloaddition is a powerful method for directly forming four-membered rings from two alkene units.[10][11] This reaction, typically initiated by UV light, proceeds through a diradical intermediate. While intermolecular versions can suffer from regioselectivity issues, intramolecular [2+2] cycloadditions are highly efficient for creating bicyclic systems, which can then be cleaved to reveal a stereodefined cyclobutane. The stereochemistry of the product is often dictated by the geometry of the starting materials and the stability of the intermediate diradical, frequently favoring cis-fused rings.[11][12]

Caption: General mechanism of a [2+2] photocycloaddition reaction.

Installation of Amine Functionality: Key Methodologies

With a stereodefined cyclobutane core in hand, the next critical phase is the efficient and selective installation of the amine groups.

From Carboxylic Acids: The Curtius Rearrangement

As mentioned in Strategy A, the Curtius rearrangement is a reliable method for converting carboxylic acids into primary amines with the loss of one carbon atom (as CO₂).

Protocol: General Procedure for Curtius Rearrangement

-

Acid Chloride Formation: The cyclobutane dicarboxylic acid is treated with oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF at room temperature to form the diacyl chloride.

-

Acyl Azide Formation: The crude diacyl chloride is dissolved in a solvent like acetone or THF and treated with an aqueous solution of sodium azide (NaN₃) at 0°C. The reaction is carefully monitored for gas evolution.

-

Rearrangement to Isocyanate: The resulting acyl azide is extracted and gently heated in an inert, high-boiling solvent such as toluene. This induces the rearrangement, releasing N₂ gas and forming the diisocyanate.

-

Hydrolysis to Amine: The isocyanate is hydrolyzed by heating with aqueous acid (e.g., HCl) to afford the diamine salt, which can be neutralized to yield the free cis-1,3-diaminocyclobutane.

From Ketones: Reductive Amination

When starting from a ketone precursor like 3-oxocyclobutanecarboxylic acid, reductive amination is the most direct route to introduce an amine.

Protocol: General Procedure for Reductive Amination

-

Imine/Enamine Formation: The ketone is dissolved in a suitable solvent (e.g., methanol) and treated with an ammonia source (like ammonium acetate) or a primary amine (like benzylamine, which can be later deprotected).[13]

-

Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), is added to the mixture.[13] These reagents selectively reduce the protonated imine intermediate over the ketone starting material.

-

Workup and Deprotection: The reaction is quenched, and the product is isolated. If a protecting group like benzyl was used, it is typically removed by catalytic hydrogenation (H₂, Pd/C). The stereochemical outcome (cis vs. trans) is highly dependent on the substrate and reaction conditions, often requiring careful optimization.

Summary of Synthetic Routes and Data

The choice of synthetic strategy depends on the desired scale, available starting materials, and the need for specific substitution patterns.

| Strategy | Key Starting Material(s) | Key Intermediate | Stereocontrol Method | Advantages | Challenges |

| Malonate Alkylation | Diethyl malonate, 1,3-dihalopropane | Cyclobutane-1,1-dicarboxylate | Separation of diastereomers | Scalable, uses inexpensive reagents | Often produces isomer mixtures requiring separation |

| Diastereoselective Reduction | 3-Oxocyclobutanecarboxylic acid | Cyclobutylidene derivative | Substrate-controlled facial reduction | Excellent stereoselectivity for cis isomer | May require multi-step synthesis of precursor |

| [2+2] Photocycloaddition | Dienes or two alkene units | Bicyclic intermediate | Reaction topology (intramolecular) | Direct formation of C-C bonds | Requires specialized photochemical equipment; regioselectivity can be an issue |

| Reductive Amination | Cyclobutanone derivative | Imine/Enamine | Reagent and substrate control | Direct conversion of ketone to amine | Stereoselectivity can be variable and require optimization |

Conclusion and Future Outlook

The is a mature field with several robust and reliable strategies at the disposal of the medicinal chemist. Classical methods based on malonate chemistry and modern approaches leveraging diastereoselective reductions provide scalable access to these valuable scaffolds. The conformational rigidity and precise vectoral presentation of functional groups offered by the cis-1,3-diamine motif ensure its continued importance in the design of next-generation therapeutics.

Future advancements will likely focus on increasing efficiency and expanding the diversity of available building blocks. Emerging areas such as C-H functionalization offer the tantalizing prospect of directly installing functionality onto a pre-formed cyclobutane ring, bypassing traditional functional group interconversions.[7][14] Furthermore, the application of biocatalysis and enzymatic methods may provide novel, highly stereoselective routes to chiral cyclobutane derivatives, further enriching the synthetic toolbox for drug discovery professionals.[15][16]

References

-

Jat, J. L., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

-

Radchenko, D. S., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry. Available at: [Link]

-

Pelliccia, S., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Available at: [Link]

-

Pelliccia, S., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at: [Link]

-

Radchenko, D. S., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. ACS Publications. Available at: [Link]

-

Diccianni, J. B., & Diao, T. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at: [Link]

-

Radchenko, D. S., et al. (2010). Cyclobutane-derived diamines: synthesis and molecular structure. PubMed. Available at: [Link]

-

Jat, J. L., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]

-

Blake, L. (2023). Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives. ScholarWorks. Available at: [Link]

-

Singh, A., & Tandon, V. (2024). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. Available at: [Link]

-

Sciencemadness Discussion Board. (2009). Synthesis cis-3-Aminocyclobutanecarboxylic acid(CAS#:74316-27-1). Sciencemadness.org. Available at: [Link]

-

Blake, L., & Osberger, T. (2023). SCCUR 2023: The Stereocontrolled Synthesis of a Cyclobutane Fragment Library for Antimicrobial Screening. Sched. Available at: [Link]

-

Vitaku, E., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Journal of Natural Medicines. Available at: [Link]

-

Li, Y., et al. (2023). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). S-Substituted cyclobutanes in medicinal chemistry (A), synthetic... ResearchGate. Available at: [Link]

-

Vitaku, E., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. Available at: [Link]

-

Nemati Kharat, A., et al. (2017). Synthesis of Cis-Diammine (1,1-cyclobutane dicarboxylate) Platinum(II). ResearchGate. Available at: [Link]

-

Nishizawa, D., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development. Available at: [Link]

-

PubMed. (n.d.). Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. PubMed. Available at: [Link]

- Google Patents. (2010). WO2010007202A1 - Enzymatic synthesis of enantiomerically enriched derivatives of cis- and trans-cyclopentane-1,2-diamines. Google Patents.

-

Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. Available at: [Link]

-

Ghosez, L., et al. (1995). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Available at: [Link]

-

Wang, M., & Lu, P. (2018). Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers. Available at: [Link]

-

ResearchGate. (n.d.). Diastereodivergent Synthesis of Chiral vic-Disubstituted-Cyclobutane Scaffolds: 1,3-Amino Alcohol and 1,3-Diamine Derivatives – Preliminary Use in Organocatalysis. ResearchGate. Available at: [Link]

-

Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. Available at: [Link]

-

ResearchGate. (n.d.). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. Available at: [Link]

-

Diccianni, J. B., & Diao, T. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. Available at: [Link]

-

PubMed. (n.d.). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. PubMed. Available at: [Link]

-

Cuevas-Yañez, E., et al. (2013). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]

- Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol. Google Patents.

-

ResearchGate. (n.d.). Transforming Inert Cycloalkanes into α,ω‐Diamines by Designed Enzymatic Cascade Catalysis. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). General synthetic route for 1,3-diaminopropan-2-ols. ResearchGate. Available at: [Link]

-

Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

van Slagmaat, C., et al. (2022). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry. Available at: [Link]

-

Wang, Z., et al. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic route of compounds 11–13. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). The representative synthetic routes for 1,3‐diynes. ResearchGate. Available at: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives | ScholarWorks [scholarworks.calstate.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. baranlab.org [baranlab.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sciencemadness Discussion Board - Synthesis cis-3-Aminocyclobutanecarboxylic acid(CAS#:74316-27-1) - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WO2010007202A1 - Enzymatic synthesis of enantiomerically enriched derivatives of cis- and trans-cyclopentane-1,2-diamines - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR Characterization of cis-3-(Boc-aminomethyl)cyclobutylamine

This guide provides a detailed technical analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of cis-3-(Boc-aminomethyl)cyclobutylamine. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the principles and practical aspects of acquiring and interpreting the NMR data for this compound.

Introduction

This compound, with the IUPAC name tert-butyl N-[(cis-3-aminocyclobutyl)methyl]carbamate, is a valuable building block in medicinal chemistry and materials science.[1] Its rigid cyclobutane core and orthogonally protected amino functionalities make it a versatile scaffold for the synthesis of complex molecules with defined spatial orientations. Accurate structural elucidation and purity assessment are paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this molecule, providing a framework for its unambiguous characterization.

Molecular Structure and Numbering Scheme

To facilitate a clear discussion of the NMR data, the following numbering scheme will be used for the atoms in this compound.

Caption: Numbering scheme for this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the Boc protecting group, the cyclobutane ring, and the aminomethyl bridge. Due to the cis stereochemistry, the cyclobutane ring is conformationally constrained, leading to potentially complex splitting patterns for the ring protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Rationale |

| H₈, H₉, H₁₀ | ~1.44 | s | 9H | - | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |

| H₂ₐ, H₄ₐ (axial) | ~1.60 - 1.75 | m | 2H | - | Shielded axial protons on the cyclobutane ring. |

| H₂ₑ, H₄ₑ (equatorial) | ~2.00 - 2.15 | m | 2H | - | Deshielded equatorial protons on the cyclobutane ring. |

| H₁ | ~2.20 - 2.35 | m | 1H | - | Methine proton adjacent to the aminomethyl group. |

| H₃ | ~3.20 - 3.35 | m | 1H | - | Methine proton bearing the amino group. |

| H₅ | ~3.05 - 3.15 | t | 2H | ~6.5 | Methylene protons adjacent to the Boc-protected nitrogen, expected to be a triplet due to coupling with the NH proton. |

| NH (Boc) | ~4.80 - 5.00 | br s | 1H | - | Broad singlet for the carbamate proton. |

| NH₂ | ~1.50 - 2.50 | br s | 2H | - | Broad singlet for the primary amine protons; chemical shift can vary with concentration and solvent. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide valuable information on the carbon skeleton of the molecule. The symmetry of the cis-substituted cyclobutane ring will influence the number of distinct carbon signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C₈, C₉, C₁₀ | ~28.4 | Characteristic signal for the methyl carbons of the tert-butyl group. |

| C₂, C₄ | ~32.0 - 34.0 | Methylene carbons of the cyclobutane ring. Due to the cis substitution, these may be equivalent or have very similar chemical shifts. |

| C₁ | ~38.0 - 40.0 | Methine carbon of the cyclobutane ring attached to the aminomethyl group. |

| C₃ | ~45.0 - 47.0 | Methine carbon of the cyclobutane ring bearing the primary amino group. |

| C₅ | ~44.0 - 46.0 | Methylene carbon of the aminomethyl bridge. |

| C₇ | ~79.1 | Quaternary carbon of the tert-butyl group attached to the oxygen. |

| C₆ | ~156.0 | Carbonyl carbon of the Boc protecting group. |

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for acquiring high-quality NMR data for this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of the compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

3. ¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters:

-

Spectral width: ~16 ppm

-

Acquisition time: ~2-3 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 16-32

-

4. ¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters:

-

Spectral width: ~220 ppm

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on sample concentration.

-

5. Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Analyze the multiplicities and coupling constants in the ¹H spectrum.

-

Identify the chemical shifts of all signals in the ¹³C spectrum.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the complete NMR characterization of this compound.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Boc-Protected Cyclobutylamine

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, valued for its stability and ease of removal under specific acidic conditions.[1][2][3][4] Its application in masking the reactivity of primary and secondary amines, such as in cyclobutylamine, is critical in the multi-step synthesis of complex molecules, particularly in pharmaceutical development.[5][6] This guide provides a comprehensive technical overview of the mass spectrometry analysis of Boc-protected cyclobutylamine. We will delve into the principles of ionization, characteristic fragmentation patterns, and provide field-proven insights for obtaining high-quality, interpretable mass spectra. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of Boc-protected intermediates.

Introduction: The Significance of Boc-Protected Cyclobutylamine

Cyclobutylamine moieties are increasingly incorporated into drug candidates due to their unique conformational constraints and metabolic stability. The Boc protecting group facilitates the selective modification of other functional groups within a molecule by temporarily rendering the cyclobutylamine's nitrogen non-nucleophilic.[7][8] Accurate and detailed mass spectrometric analysis is paramount for reaction monitoring, purity assessment, and structural confirmation of these vital synthetic intermediates.

The introduction of the bulky, nonpolar Boc group significantly alters the physicochemical properties of the parent cyclobutylamine, increasing its lipophilicity and molecular weight.[9] This has direct implications for the choice of analytical methodology, from sample preparation to the selection of the most appropriate ionization technique.

Foundational Principles of Mass Spectrometry for Boc-Protected Compounds

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like Boc-protected cyclobutylamine, the choice of ionization method is critical to preserve the integrity of the molecule while inducing informative fragmentation for structural elucidation.

Ionization Techniques: A Comparative Analysis

The selection of an appropriate ionization technique is dictated by the analyte's polarity and thermal stability. For Boc-protected cyclobutylamine, "soft" ionization techniques are generally preferred to minimize in-source fragmentation and preserve the molecular ion.

-

Electrospray Ionization (ESI): ESI is exceptionally well-suited for polar molecules and is a common choice for carbamates.[10][11][12] It typically generates protonated molecules, [M+H]+, and can be readily coupled with liquid chromatography (LC-MS) for the analysis of complex reaction mixtures.[13]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is advantageous for less polar compounds and is also compatible with LC-MS.[10] It can be a viable alternative to ESI, particularly if the analyte exhibits poor ionization efficiency in ESI.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): While excellent for biomolecules, MALDI can sometimes lead to the cleavage of acid-labile protecting groups, like Boc, depending on the matrix used.[14]

-

Electron Ionization (EI): Typically used with Gas Chromatography (GC-MS), EI is a "hard" ionization technique that causes extensive fragmentation. While this can provide detailed structural information, the molecular ion may be weak or absent.[15][16] Furthermore, the thermal lability of the Boc group can lead to pyrolysis in the GC injection port, potentially generating misleading results.[17]

For routine analysis and confirmation of Boc-protected cyclobutylamine, ESI is the recommended ionization technique due to its soft nature and high sensitivity for this class of compounds.

Experimental Workflow: From Sample to Spectrum

A well-defined experimental workflow is crucial for obtaining reproducible and high-quality mass spectra. The following diagram and protocol outline the key steps in the analysis of Boc-protected cyclobutylamine.

References

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. Boc | BroadPharm [broadpharm.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protecting group - Wikipedia [en.wikipedia.org]

- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 9. benchchem.com [benchchem.com]

- 10. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]

- 11. Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 13. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acdlabs.com [acdlabs.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Architecture: A Technical Guide to the Conformational Analysis of Cis-3-(Aminomethyl)cyclobutane Derivatives in Drug Discovery

Abstract

The cyclobutane ring, a motif once considered a synthetic curiosity, has emerged as a powerful scaffold in modern medicinal chemistry.[1] Its inherent strain and non-planar, puckered geometry offer a unique three-dimensional presentation of substituents, making it an attractive "escape from flatland" in drug design.[2] This guide provides an in-depth technical exploration of the conformational analysis of a particularly relevant subclass: cis-3-(aminomethyl)cyclobutane derivatives. We will delve into the fundamental principles governing the puckered nature of the cyclobutane ring, the nuanced conformational preferences of its cis-1,3-disubstituted variants, and the critical role of intramolecular interactions. This analysis is crucial for researchers, scientists, and drug development professionals seeking to leverage this scaffold to optimize ligand-receptor interactions and enhance pharmacological properties. We will explore both experimental and computational methodologies, providing a framework for the rational design of novel therapeutics built upon this versatile core.

Introduction: The Rising Prominence of the Cyclobutane Scaffold

The quest for novel chemical matter in drug discovery has led to an increased appreciation for three-dimensional (3D) molecular architectures. Saturated carbocycles, in particular, have gained prominence as bioisosteric replacements for aromatic rings and as rigid scaffolds to orient pharmacophoric elements in a precise spatial arrangement.[3] Among these, the cyclobutane ring holds a unique position. With a strain energy of approximately 26.3 kcal/mol, it is significantly more strained than cyclopentane or cyclohexane, which influences its reactivity and conformational behavior.[1] This inherent strain, however, does not render it prohibitively unstable; rather, it contributes to a distinct, puckered geometry that is of great interest to medicinal chemists.[3]

The cis-3-(aminomethyl)cyclobutane moiety, in particular, has been incorporated into a number of drug candidates. This structural motif provides a rigid scaffold that can position an aminomethyl group, a common pharmacophoric element, in a well-defined spatial relationship to another functional group at the 1-position. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets.[4] Understanding the conformational landscape of this scaffold is therefore not merely an academic exercise but a critical component of rational drug design.

The Fundamentals of Cyclobutane Conformation: A Puckered Reality

Unlike the planar representation often depicted in 2D drawings, the cyclobutane ring is not flat. A planar conformation would necessitate severe torsional strain due to the eclipsing of all eight C-H bonds.[5] To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[6] In this conformation, one carbon atom deviates from the plane of the other three, with a dihedral angle that has been experimentally determined to be around 28-35 degrees for the parent cyclobutane. This puckering reduces the torsional strain at the cost of a slight increase in angle strain, as the C-C-C bond angles become slightly less than 90 degrees.[1]

This puckering gives rise to two distinct types of substituent positions, analogous to the axial and equatorial positions in cyclohexane:

-

Pseudo-axial (a'): These bonds are more aligned with the axis of the ring.

-

Pseudo-equatorial (e'): These bonds are oriented more towards the "equator" of the ring.

The energy barrier for ring inversion, where one puckered conformation converts to another, is relatively low for unsubstituted cyclobutane (approximately 1.5 kcal/mol), meaning this process is rapid at room temperature.[7] However, the introduction of substituents can create a significant energy difference between the possible puckered conformations, leading to a strong preference for one over the other.

Figure 1: Puckering of the cyclobutane ring and the interconversion between two puckered conformers, showing the pseudo-axial (a') and pseudo-equatorial (e') positions.

Conformational Preferences of cis-1,3-Disubstituted Cyclobutanes

In cis-1,3-disubstituted cyclobutanes, the two substituents are on the same side of the ring. This arrangement leads to two possible puckered conformations: one where both substituents are in pseudo-axial positions (diaxial) and another where both are in pseudo-equatorial positions (diequatorial).

Generally, the diequatorial conformation is significantly more stable than the diaxial conformation. This is due to severe 1,3-diaxial steric interactions in the diaxial conformer, where the two substituents are brought into close proximity across the ring.[8] This preference is so pronounced that for most cis-1,3-disubstituted cyclobutanes, the population of the diaxial conformer is negligible at room temperature.

For the cis-3-(aminomethyl)cyclobutane scaffold, this means that both the aminomethyl group and the substituent at the 1-position will preferentially occupy the pseudo-equatorial positions. This has profound implications for drug design, as it dictates the relative spatial orientation of these two key functional groups.

The Role of Intramolecular Hydrogen Bonding

A key feature of the cis-3-(aminomethyl)cyclobutane scaffold is the potential for intramolecular hydrogen bonding (IMHB). When the substituent at the 1-position is a hydrogen bond acceptor (e.g., a carboxylate, hydroxyl, or carbonyl group), it can form a hydrogen bond with the amino group of the aminomethyl side chain.

This IMHB can further stabilize the diequatorial conformation and restrict the conformational flexibility of the side chains. The formation of an IMHB can have several beneficial effects in a drug discovery context:

-

Pre-organization for Receptor Binding: By locking the molecule into a specific conformation, the entropic penalty of binding to a receptor can be reduced, potentially leading to higher binding affinity.[9]

-

Improved Membrane Permeability: The formation of an IMHB can mask polar groups, reducing the desolvation penalty associated with crossing biological membranes.

The strength of the IMHB will depend on the nature of the substituent at the 1-position and the solvent environment.

Figure 2: Key interactions driving the conformational preference in cis-3-(aminomethyl)cyclobutane derivatives.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for a thorough conformational analysis of cis-3-(aminomethyl)cyclobutane derivatives.

Experimental Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation of molecules in solution.

-

1H NMR Coupling Constants (3JHH): The magnitude of the vicinal proton-proton coupling constants is dependent on the dihedral angle between the protons, as described by the Karplus equation. By analyzing the coupling constants between the protons on the cyclobutane ring, information about the ring puckering and the preferred conformation can be obtained. For cyclobutanes, typical cis vicinal coupling constants are in the range of 8-12 Hz, while trans couplings are generally smaller, from 2-10 Hz.[6]

-

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the spatial proximity of protons. The observation of NOEs between protons that are close in space in a particular conformation can provide strong evidence for that conformation. For example, in a diequatorial conformer of a cis-1,3-disubstituted cyclobutane, an NOE would be expected between the pseudo-equatorial protons at the 1- and 3-positions.

X-ray Crystallography: X-ray crystallography provides a definitive picture of the molecular conformation in the solid state. While the solid-state conformation may not always be the same as the predominant conformation in solution, it provides invaluable data on bond lengths, bond angles, and puckering angles, which can be used to benchmark computational models.

Computational Modeling

Computational chemistry plays a vital role in complementing experimental data and providing a deeper understanding of the conformational landscape.

-

Density Functional Theory (DFT): DFT calculations are well-suited for determining the geometries and relative energies of different conformers.[10] A potential energy surface (PES) scan, where the energy is calculated as a function of the ring puckering angle, can be performed to identify the minimum energy conformations and the energy barriers between them.[7]

-

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational space of a molecule over time in a simulated solvent environment. This can provide insights into the dynamic behavior of the cyclobutane ring and the populations of different conformers.

Case Study: Conformational Analysis Workflow

The following workflow outlines a comprehensive approach to the conformational analysis of a novel cis-3-(aminomethyl)cyclobutane derivative.

Sources

- 1. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of cis-3-(Boc-aminomethyl)cyclobutylamine

An In-Depth Technical Guide to cis-3-(Boc-aminomethyl)cyclobutylamine

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the . This bifunctional cyclobutane derivative is a valuable building block in modern medicinal chemistry, offering a unique three-dimensional scaffold that is increasingly sought after for the development of novel therapeutics.

Introduction: The Value of Saturated Scaffolds

In the realm of drug discovery, there is a progressive shift away from flat, aromatic structures towards more three-dimensional, sp³-rich molecules. These complex scaffolds can provide improved physicochemical properties, such as enhanced solubility and metabolic stability, and can lead to more specific interactions with biological targets. This compound, with its rigid cyclobutane core and orthogonally protected diamine functionality, epitomizes this new class of molecular building blocks. Its defined stereochemistry and versatile reactive handles make it an attractive starting point for creating diverse chemical libraries and exploring new chemical space.[1]

Core Molecular Identity

Understanding the fundamental structural and identifying characteristics of a compound is the first step in its effective application.

Nomenclature and Identifiers

A consistent and accurate identification is crucial for sourcing and regulatory purposes. The compound is most commonly known by its CAS number and IUPAC name.

-

Common Name: this compound

-

IUPAC Name: tert-butyl N-[(3-aminocyclobutyl)methyl]carbamate[2][3]

-

MDL Number: MFCD22394184[3]

Molecular Structure

The structure consists of a cyclobutane ring with two substituents in a cis configuration: a primary amine (-NH₂) and a Boc-protected aminomethyl group (-CH₂NHBoc). This arrangement provides two distinct points for chemical modification.

References

- 1. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H20N2O2 | CID 66005791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. calpaclab.com [calpaclab.com]

Introduction: The Significance of the Cyclobutane Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Commercial Availability and Application of cis-3-(Boc-aminomethyl)cyclobutylamine

The cyclobutane moiety, a four-membered carbocycle, has emerged as a critical structural motif in contemporary medicinal chemistry. Its rigid, three-dimensional geometry provides a distinct advantage over more flexible aliphatic chains or flat aromatic rings, offering a unique way to orient functional groups in space. This allows for precise interactions with biological targets and can lead to improved potency, selectivity, and pharmacokinetic properties. Several successful drug candidates, including the HMT-inhibitor EPZ-5676 and the IGF-1R inhibitor Linsitinib, incorporate 1,3-disubstituted cyclobutane rings, underscoring the value of this scaffold[1].

This compound (CAS No. 1363381-81-0) is a bifunctional building block of significant interest to researchers and drug development professionals. It features a primary amine and a Boc-protected aminomethyl group in a specific cis stereochemical arrangement on the cyclobutane core. This configuration makes it an invaluable starting material for synthesizing novel compounds, particularly as an sp3-rich bioisosteric replacement for traditional aromatic linkers, which can enhance properties like metabolic stability[2]. This guide provides a comprehensive overview of its commercial availability, a representative synthetic strategy, and its applications in the field.

Part 1: Commercial Sourcing and Availability

This compound is available from a variety of specialized chemical suppliers. For researchers, acquiring this building block in high purity is the first step in any synthetic campaign. The compound is typically offered in research quantities (milligrams to grams), with options for bulk or commercial scale-up upon inquiry.

Below is a comparative summary of commercial suppliers for CAS Number 1363381-81-0. Researchers should always verify current stock and pricing directly with the vendors.

| Supplier | Catalog Number | Purity | Available Quantities |

| Ivy Fine Chemicals | 183054 | Not Specified | 100mg, 250mg, Bulk[3] |

| SciSupplies | - | 95.0% | 250mg[4] |

| Fluorochem | F503333 | 95.0% | 250mg[5] |

| Ambeed | Not Specified | ≥97% | 100mg[6] |

Key Chemical Properties:

Part 2: Synthetic Strategy and Methodologies

While multiple proprietary routes exist for the synthesis of complex cyclobutane derivatives, a general and robust strategy is essential for laboratory-scale preparation. The following section outlines a plausible, multi-step synthetic protocol based on established organic chemistry principles for producing this compound.

Causality in Experimental Design: The chosen pathway begins with a commercially available cyclobutanone derivative, which allows for controlled introduction of the two nitrogen-containing functional groups. The stereochemistry is carefully managed through the choice of reduction and substitution reactions. The use of the Boc (tert-butyloxycarbonyl) protecting group is critical; it is stable under a wide range of reaction conditions but can be removed cleanly under acidic conditions, making it ideal for multi-step synthesis[2].

Representative Synthetic Workflow

The diagram below illustrates a potential synthetic pathway starting from a suitable cyclobutane precursor.

Caption: A plausible 3-step synthetic workflow for the target molecule.

Detailed Experimental Protocol

Step 1: Reductive Amination of 3-Oxocyclobutane-1-carbonitrile

-

To a solution of 3-oxocyclobutane-1-carbonitrile in methanol, add a saturated solution of ammonia in methanol.

-

Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) in the presence of a Raney Nickel catalyst.

-

Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

The resulting crude cis-3-aminocyclobutane-1-carbonitrile is then purified by column chromatography or crystallization.

-

Rationale: Reductive amination is a highly efficient method for converting ketones to amines. The use of Raney Nickel often favors the formation of the cis isomer in cyclobutane systems due to the catalyst's surface directing the hydrogenation from the less sterically hindered face.

-

Step 2: Reduction of the Nitrile Group

-

Carefully add the purified cis-3-aminocyclobutane-1-carbonitrile to a suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Concentrate the combined organic filtrates to yield crude cis-3-(aminomethyl)cyclobutylamine.

-

Rationale: LiAlH₄ is a powerful reducing agent capable of converting the nitrile to a primary amine without affecting the existing amine. An alternative, catalytic hydrogenation using Raney Cobalt under high pressure, can also achieve this transformation.

-

Step 3: Selective Boc-Protection

-

Dissolve the crude diamine in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise. Maintain the pH of the reaction between 8-9 by the concurrent addition of 1M NaOH solution.

-

Stir the reaction at room temperature for 2-4 hours.

-

Extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by silica gel chromatography.

-

Rationale: The aminomethyl group is generally more nucleophilic and less sterically hindered than the ring amine, allowing for selective protection under carefully controlled conditions (pH, temperature, and slow addition of the Boc-anhydride). This chemoselectivity is crucial for obtaining the desired product.

-

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a highly valuable building block in the drug discovery pipeline. Its utility stems from its ability to introduce a constrained, non-aromatic linker into a molecule, which can significantly improve its drug-like properties.

Key Applications:

-

Scaffold for Combinatorial Libraries: The free primary amine serves as a versatile handle for derivatization. It can be readily acylated, alkylated, or used in reductive amination to append a wide variety of functional groups, allowing for the rapid generation of diverse chemical libraries for high-throughput screening.

-

Bioisosteric Replacement: In many drug candidates, phenyl rings are used as central scaffolds. Replacing these with a 1,3-disubstituted cyclobutane ring can increase the fraction of sp³-hybridized carbons (a key indicator of drug-likeness), improve solubility, and alter the metabolic profile, often reducing susceptibility to cytochrome P450 oxidation[2].

-

Synthesis of Novel PROTACs and Molecular Glues: The bifunctional nature of the molecule is well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The two amine functionalities (one protected, one free) allow for the sequential and controlled attachment of a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

The diagram below illustrates the role of this building block in a typical drug discovery workflow.

Caption: Role of the building block in a drug discovery pipeline.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for medicinal chemists and drug discovery professionals. Its rigid, three-dimensional structure and bifunctional nature provide a powerful tool for creating novel molecules with improved pharmacological profiles. The ability to source this compound reliably, combined with robust synthetic protocols for its derivatization, ensures its continued importance in the development of next-generation therapeutics.

References

-

Ivy Fine Chemicals. This compound [CAS: 1363381-81-0]. [Link]

-

SciSupplies. This compound, 95.0%, 250mg. [Link]

-

HPC Standards. This compound, min 97%, 100 mg. [Link]

-

Allschoolabs. tert-butyl (cis-3-aminocyclobutyl)carbamate - 97%, high purity , CAS No.1212395-34-0. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubMed Central. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. [Link]

-

MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

- Google Patents. Synthesis method of trans-3-aminobutanol.

-

IndiaMART. Butyl Carbitol, Diethylene Glycol DEG Monobutyl Ether best price in India. [Link]

-

Brenntag. Buy Diethylene Glycol Butyl Ether from brenntag France suppliers | 112-34-5. [Link]

-

ResearchGate. Drug candidates bearing 1,3-disubstituted cyclobutane moieties. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ivychem.com [ivychem.com]

- 4. This compound, 95.0%, 250mg [scisupplies.eu]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound | C10H20N2O2 | CID 66005791 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Retrosynthetic Analysis of cis-1,3-Diaminocyclobutane Scaffolds

Abstract

The cis-1,3-diaminocyclobutane motif is a privileged scaffold in modern medicinal chemistry, prized for its ability to confer rigid, three-dimensional structure to bioactive molecules. As a conformationally constrained bioisostere of acyclic 1,3-diamines, this core structure is instrumental in the design of novel therapeutics, including enzyme inhibitors and modulators of protein-protein interactions. This guide provides an in-depth exploration of the primary retrosynthetic strategies for accessing this valuable scaffold, focusing on the logical disassembly of the target molecule to reveal practical and efficient synthetic pathways. We will dissect two principal approaches: functional group interconversion on a pre-formed cyclobutane ring via C-N bond disconnection, and the construction of the cyclobutane core itself via C-C bond disconnection. For each strategy, we will examine the underlying mechanistic principles, the causality behind key experimental choices, and provide actionable protocols for researchers in drug discovery and development.

Core Retrosynthetic Strategies: An Overview

The retrosynthetic analysis of cis-1,3-diaminocyclobutane begins by identifying the most logical and stereochemically reliable bond disconnections. Two dominant strategies emerge:

-

Strategy A: C-N Bond Disconnection. This approach retains the cyclobutane core and focuses on converting existing functional groups into the target amine moieties. This path leads to key intermediates such as cis-cyclobutane-1,3-dicarboxylic acid or its derivatives.

-

Strategy B: C-C Bond Disconnection. This more fundamental approach involves the formation of the cyclobutane ring itself, typically through a [2+2] cycloaddition reaction of two alkene precursors.

The choice between these strategies is dictated by the availability of starting materials, desired substitution patterns, and the scalability of the synthetic sequence.

Caption: Core retrosynthetic approaches to cis-1,3-diaminocyclobutane.

Strategy A: C-N Bond Disconnection via Rearrangement Reactions

This strategy hinges on the transformation of carboxylic acid derivatives into amines. The key challenge is to achieve this conversion while preserving the cis stereochemistry of the 1,3-substituents on the cyclobutane ring. The Hofmann and Curtius rearrangements are exceptionally well-suited for this purpose, as both proceed through a concerted mechanism that ensures complete retention of configuration at the migrating carbon center.[1][2][3]

The logical precursor for both reactions is cis-cyclobutane-1,3-dicarboxylic acid, which can be converted to the corresponding diamide for the Hofmann rearrangement or directly to a di-acyl azide for the Curtius rearrangement.

The Curtius Rearrangement